
1-Decyne
Overview
Description
1-Decyne (CAS 764-93-2), a terminal alkyne with the molecular formula C₁₀H₁₈, is a linear hydrocarbon characterized by a triple bond at the first carbon (dec-1-yne). Its structure, CCCCCCCCC#C, confers unique reactivity in organic synthesis and catalysis. Key physical properties include a boiling point of 174–176°C, melting point of -44°C, density of 0.767 g/cm³, and a petrol-like odor . It is immiscible in water and stored at 0–6°C to prevent degradation .
This compound is pivotal in stabilizing ruthenium nanoparticles via ruthenium-vinylidene interfacial bonds, enhancing catalytic efficiency in hydrogenation and coupling reactions . Industrially, it serves as a precursor in perfumery, agrochemicals, and pharmaceuticals, enabling the synthesis of complex acetylenic derivatives . Notably, it forms via photo-oxidation of cyclopropenoid fatty acids in cottonseed oil, contributing to off-flavors in fried foods .
Preparation Methods
Chemical Reactions Analysis
1-Decyne undergoes various types of chemical reactions:
Hydrogenation: Under the catalysis of platinum, this compound reacts with hydrogen to produce decane.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds.
Cycloadditions: This compound can undergo Huisgen cycloadditions, which are used to form triazoles.
Borylation: This reaction involves the addition of boron-containing groups to the alkyne, which can be catalyzed by platinum.
Scientific Research Applications
1-Decyne has several applications in scientific research:
Organic Synthesis: It is used as a starting material for the synthesis of various complex organic compounds, including polymers and pharmaceuticals.
Nanotechnology: This compound has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds.
Chemical Methodology: It serves as a model substrate for evaluating new synthetic methodologies in organic chemistry.
Mechanism of Action
The mechanism of action of 1-decyne in various reactions involves its carbon-carbon triple bond. This triple bond is highly reactive and can participate in a variety of chemical transformations. For instance, in hydrogenation reactions, the triple bond is reduced to a single bond, forming an alkane. In coupling reactions, the triple bond can form new carbon-carbon bonds with other organic molecules .
Comparison with Similar Compounds
Physical and Chemical Properties
Property | 1-Decyne | 5-Decyne (CAS 1942-46-7) | 1-Decene | 1-Heptyne |
---|---|---|---|---|
Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₂₀ | C₇H₁₂ |
Boiling Point (°C) | 174–176 | 177–179 | 172–174 | 99–101 |
Density (g/cm³) | 0.767 | 0.775 (estimated) | 0.741 | 0.733 |
Reactivity | Terminal alkyne | Internal alkyne | Terminal alkene | Terminal alkyne |
SOA Yield | 1–1.5% (low efficiency) | N/A | 4% | N/A |
Key Applications | Catalysis, synthesis | Specialty chemicals | Polymerization | Organic synthesis |
This compound’s terminal alkyne group makes it more reactive toward electrophiles compared to internal alkynes like 5-Decyne, which exhibit steric hindrance. However, its long carbon chain reduces reactivity in cyclocarbonylative coupling reactions compared to shorter alkynes (e.g., 1-Heptyne yields 53–90% chromones vs. This compound’s lower efficiency) .
Environmental and Catalytic Behavior
- Secondary Organic Aerosol (SOA) Yield: this compound produces minimal SOA (1–1.5%) due to its triple bond and lack of conjugated double bonds, unlike monoterpenes (e.g., β-caryophyllene: 40%) or alkenes (e.g., 1-decene: 4%) .
- Catalytic Poisoning : In glycerol-to-lactic acid conversion, this compound inhibits Pt/ZrO₂ catalyst activity (1.3% conversion) compared to 1-decene, which enhances accessibility of active sites .
Market and Industrial Relevance
- Global Market: this compound is produced in Europe, Asia, and North America, with prices influenced by regional demand and purity (e.g., 98% purity for research applications) .
- Competitors : 5-Decyne targets niche markets in specialty chemicals, while 1-Decene dominates polymer industries .
Biological Activity
1-Decyne, a linear alkyne with the chemical formula C10H18, has garnered attention for its biological activities, particularly in the realms of allelopathy and potential applications in pest management. This article synthesizes current research findings on the biological activity of this compound, highlighting its role as an allelochemical and its implications in agricultural practices.
- Chemical Formula : C10H18
- Structure : Linear alkyne with a triple bond between the first and second carbon atoms.
- Molecular Weight : 138.25 g/mol
Allelopathic Activity
This compound has been identified as a significant volatile compound released by the baobab tree (Adansonia digitata) that exhibits allelopathic effects. Research conducted in Sudan revealed that:
- Inhibition of Plant Growth : The presence of this compound in the headspace of baobab leaves demonstrated a notable inhibitory effect on the growth of lettuce seedlings (Lactuca sativa). The effective concentration for 50% inhibition (EC50) was determined to be approximately 0.5 ng/ml .
- Mechanism of Action : The compound appears to inhibit both the radicle and hypocotyl growth, suggesting its potential as a natural herbicide alternative. This aligns with findings that allelochemicals can suppress weed growth, thereby enhancing crop yields .
Study on Baobab Volatiles
A detailed study published in African Journal of Agricultural Research identified this compound as a new volatile allelochemical from baobab leaves. Key findings include:
- Allelopathic Effects : The study reported that baobab leaves exhibited higher growth inhibition rates compared to other screened plant species, with significant reductions in radicle (23.9%) and hypocotyl (21.5%) growth .
- Comparison with Other Compounds : The inhibitory activity of this compound was found to be stronger than other known volatile allelochemicals such as octanal and safranal .
Application in Pest Management
Research has also explored the potential use of this compound in pest management strategies:
- Volatile Organic Compounds (VOCs) : A study highlighted the role of various VOCs, including this compound, in repelling pests such as the brown marmorated stink bug (Halyomorpha halys) from fruit orchards. This suggests that integrating this compound into pest management could reduce reliance on synthetic pesticides .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage protocols for 1-Decyne to maintain its stability in laboratory experiments?
To ensure stability, this compound should be stored at 2–8°C under an inert nitrogen atmosphere. This prevents oxidative degradation and unwanted side reactions due to moisture or oxygen exposure. Proper sealing and periodic monitoring of storage conditions are critical for long-term preservation .
Q. What synthetic methodologies are most effective for laboratory-scale synthesis of this compound?
this compound can be synthesized via alkylation of terminal alkynes or through hydroalumination (using diisobutylaluminum hydride, DIBAH) followed by palladium(0)-catalyzed cross-coupling with alkenyl halides, as demonstrated in Organic Syntheses (1993). This method ensures high regioselectivity and yield, with rigorous purification steps (e.g., column chromatography) to isolate the product .
Q. How should researchers validate the purity of this compound before experimental use?
Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity, and infrared (IR) spectroscopy to identify functional groups. Cross-referencing with standardized spectral libraries (e.g., Beilstein Registry Number 1236372) enhances accuracy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound in palladium-catalyzed cross-coupling reactions?
Systematic optimization of reaction parameters—such as catalyst loading (e.g., Pd(PPh₃)₄), ligand selection, solvent polarity, and temperature—can clarify discrepancies. Replicate experiments under controlled conditions, coupled with kinetic profiling, help identify critical variables. Additionally, meta-analyses of published protocols (e.g., Org. Synth. Coll., 1993) may reveal overlooked contextual factors .
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
Density functional theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity in alkyne functionalization. Molecular dynamics simulations further assess steric effects from the long alkyl chain of this compound, guiding ligand design for tailored catalytic frameworks .
Q. What methodologies address steric and electronic challenges in functionalizing this compound for polymer chemistry applications?
Comparative studies using shorter-chain alkynes (e.g., 1-hexyne) can isolate steric effects. Electronic effects are probed via Hammett substituent constants or frontier molecular orbital analysis. Controlled radical polymerization techniques (e.g., ATRP) with sterically hindered initiators may mitigate side reactions .
Q. How should researchers design experiments to analyze conflicting data on this compound’s toxicity in environmental studies?
Employ longitudinal ecotoxicological assays under varied environmental conditions (pH, temperature) to assess degradation pathways. Statistical tools like ANOVA can isolate confounding variables, while isotopic labeling tracks metabolic byproducts in model organisms. Triangulation with computational toxicity models (e.g., QSAR) enhances reliability .
Q. Methodological Considerations
Q. What statistical frameworks are optimal for interpreting heterogeneous data in this compound research?
Multivariate regression analysis accounts for interdependent variables (e.g., reaction temperature, catalyst type). Bayesian inference models are suitable for small datasets, while machine learning algorithms (e.g., random forests) identify non-linear patterns in large-scale studies. Transparent reporting of confidence intervals and p-values is essential .
Q. How can mixed-methods research enhance understanding of this compound’s mechanistic pathways?
Combining quantitative kinetic studies with qualitative mechanistic probes (e.g., isotopic labeling, in-situ spectroscopy) provides a holistic view. For example, time-resolved IR spectroscopy captures intermediate species during catalytic cycles, while DFT calculations validate experimental observations .
Properties
IUPAC Name |
dec-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870766 | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Decyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
764-93-2, 27381-15-3 | |
Record name | 1-Decyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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